2-(2-Fluorophenyl)-1,3,4-oxadiazole
Overview
Description
2-(2-Fluorophenyl)-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C8H5FN2O and its molecular weight is 164.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Activities : Shi et al. (2000) synthesized 2-fluorophenyl-1,3,4-oxadiazoles and tested their insecticidal activities against armyworms, indicating potential applications in pest control (Shi et al., 2000).
Antimicrobial Studies : Karthikeyan et al. (2008) reported the synthesis of oxadiazoles containing 2,4-dichloro-5-fluorophenyl, demonstrating good antimicrobial activity, especially against bacteria and fungi (Karthikeyan et al., 2008).
Pharmacological Evaluation : Bhat et al. (2016) synthesized 1,3,4-oxadiazole derivatives bearing 3-chloro-2-fluoro phenyl moiety and evaluated their anti-convulsant and anti-inflammatory activities. The compounds showed significant biological activities supported by molecular docking studies (Bhat et al., 2016).
Delayed Luminescence in OLEDs : Cooper et al. (2022) investigated carbazole-substituted 2-methyl-5-phenyl-1,3,4-oxadiazoles, finding applications in organic light-emitting diodes (OLEDs) due to their delayed luminescence properties (Cooper et al., 2022).
Molecular Structure and Spectroscopy : Dhonnar et al. (2021) conducted a detailed DFT study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, focusing on its molecular structure, vibrational wavenumbers, and electrostatic potential, suggesting its good kinetic stability (Dhonnar et al., 2021).
Synthesis and Antimicrobial Agents : Parikh and Joshi (2014) synthesized 1,3,4-oxadiazole derivatives with fluorine atoms and evaluated their antimicrobial properties. Their results indicated that the presence of fluorine atoms significantly enhances antimicrobial properties (Parikh & Joshi, 2014).
Properties
IUPAC Name |
2-(2-fluorophenyl)-1,3,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O/c9-7-4-2-1-3-6(7)8-11-10-5-12-8/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIHYMHNZQMPNNH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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